molecular formula C34H26O8 B1244230 Mulberrofuran G

Mulberrofuran G

Cat. No.: B1244230
M. Wt: 562.6 g/mol
InChI Key: MJJWBJFYYRAYKU-OPKNDJPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mulberrofuran G is a naturally occurring compound extracted from the bark of the mulberry tree (Morus alba L)This compound has garnered attention due to its diverse pharmacological activities, including antioxidant, anticancer, anti-inflammatory, and antibacterial properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of mulberrofuran G typically involves the extraction from the bark of the mulberry tree. The process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form .

Industrial Production Methods

Industrial production of this compound is less common due to its natural abundance in mulberry bark. advancements in biotechnological methods and large-scale extraction techniques could potentially enhance its production for commercial use .

Chemical Reactions Analysis

Types of Reactions

Mulberrofuran G undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound to enhance its pharmacological properties .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which may exhibit enhanced or altered biological activities .

Properties

Molecular Formula

C34H26O8

Molecular Weight

562.6 g/mol

IUPAC Name

(1S,9R,13R,21S)-1-(2,4-dihydroxyphenyl)-17-(6-hydroxy-1-benzofuran-2-yl)-11-methyl-2,20-dioxapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-3(8),4,6,11,14,16,18-heptaene-5,15-diol

InChI

InChI=1S/C34H26O8/c1-16-8-23-22-6-4-21(37)15-30(22)41-34(25-7-5-19(35)13-26(25)38)33(23)24(9-16)32-27(39)10-18(12-31(32)42-34)28-11-17-2-3-20(36)14-29(17)40-28/h2-7,9-15,23-24,33,35-39H,8H2,1H3/t23-,24-,33-,34+/m0/s1

InChI Key

MJJWBJFYYRAYKU-OPKNDJPNSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@H]3[C@@H](C1)C4=C(C=C(C=C4)O)O[C@@]3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O

SMILES

CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O

Canonical SMILES

CC1=CC2C3C(C1)C4=C(C=C(C=C4)O)OC3(OC5=CC(=CC(=C25)O)C6=CC7=C(O6)C=C(C=C7)O)C8=C(C=C(C=C8)O)O

synonyms

albanol A
mulberrofuran G

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mulberrofuran G
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Mulberrofuran G
Reactant of Route 3
Mulberrofuran G
Reactant of Route 4
Mulberrofuran G
Reactant of Route 5
Mulberrofuran G
Reactant of Route 6
Mulberrofuran G

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